molecular formula C22H33NO2 B11696724 (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide

Katalognummer: B11696724
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: FXNDINFHOGXOMY-OBGWFSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by a cyclododecyl group attached to an amide linkage, which is further connected to a 4-methoxyphenyl group through a prop-2-enamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enamide chain can be reduced to form a saturated amide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium hydride or organolithium reagents.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of saturated amide derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-3-(4-methoxyphenyl)prop-2-enamide: Lacks the cyclododecyl group, making it less hydrophobic.

    N-cyclododecyl-3-phenylprop-2-enamide: Lacks the methoxy group, affecting its electronic properties.

    (2E)-N-cyclododecyl-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a methoxy group, altering its reactivity.

Uniqueness

(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide is unique due to the combination of its cyclododecyl and methoxyphenyl groups, which confer specific hydrophobic and electronic properties. These characteristics make it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.

Eigenschaften

Molekularformel

C22H33NO2

Molekulargewicht

343.5 g/mol

IUPAC-Name

(E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H33NO2/c1-25-21-16-13-19(14-17-21)15-18-22(24)23-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-18,20H,2-12H2,1H3,(H,23,24)/b18-15+

InChI-Schlüssel

FXNDINFHOGXOMY-OBGWFSINSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCCCCCCCC2

Kanonische SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCCCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.